Bienvenue dans la boutique en ligne BenchChem!

2-Cyclopentylhexanoic acid

Lipophilicity optimization Prodrug design BBB permeability

2-Cyclopentylhexanoic acid (CAS 5623-89-2) is a branched, alpha-substituted medium-chain carboxylic acid (C11H20O2, MW 184.28 g/mol) classified as a cycloalkane monocarboxylic acid. It is distinguished by a cyclopentyl ring at the alpha-carbon of the hexanoic acid backbone, creating a sterically constrained chiral center.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 5623-89-2
Cat. No. B1295585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentylhexanoic acid
CAS5623-89-2
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCC(C1CCCC1)C(=O)O
InChIInChI=1S/C11H20O2/c1-2-3-8-10(11(12)13)9-6-4-5-7-9/h9-10H,2-8H2,1H3,(H,12,13)
InChIKeyLRAVOQZFSQRPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentylhexanoic Acid (CAS 5623-89-2): Procurement-Relevant Identity and Physicochemical Baseline for Scientific Sourcing


2-Cyclopentylhexanoic acid (CAS 5623-89-2) is a branched, alpha-substituted medium-chain carboxylic acid (C11H20O2, MW 184.28 g/mol) classified as a cycloalkane monocarboxylic acid. It is distinguished by a cyclopentyl ring at the alpha-carbon of the hexanoic acid backbone, creating a sterically constrained chiral center. The compound is primarily sourced as a synthetic intermediate for pharmaceutical research, appearing in exploratory medicinal chemistry as a lipophilic building block for ester prodrugs. [1] Commercially available specifications from AKSci list a minimum purity of 95% (250 g pricing at approximately $1,640 USD as of 2026).

Why 2-Cyclopentylhexanoic Acid Cannot Be Replaced by Generic Alpha-Substituted Hexanoic Acids in Pharmacological Lead Optimization


Generic substitution among alpha-substituted hexanoic acids is unreliable because the specific steric and lipophilic contour conferred by the cyclopentyl ring directly modulates target binding and pharmacokinetic behavior in ester-based prodrugs. In a comparative series of 2-dimethylaminoethyl esters evaluated for cerebral stimulant activity, the 2-cyclopentylhexanoic acid derivative produced a distinct pharmacological profile compared to esters of cyclopentylacetic acid (shorter chain) and 2,2-dimethylpropanoic acid (tertiary branching). [1] The observed spasmolytic and anticholinergic activities of specific esters in this series demonstrate that the combination of ring size, chain length, and alpha-substitution pattern is not interchangeable. [1] Furthermore, the chiral center at the alpha-carbon creates differential enantiomeric recognition that simpler achiral analogs (e.g., 6-cyclohexylhexanoic acid) cannot replicate, making 2-cyclopentylhexanoic acid the required starting material for stereospecific syntheses.

2-Cyclopentylhexanoic Acid: Quantitative Differentiation Evidence Relative to Closest Structural Analogs


Lipophilicity Differential: LogP Comparison Against 2-Cyclopentylacetic Acid and 2-Cyclohexylhexanoic Acid

The predicted octanol-water partition coefficient (ACD/LogP) for 2-cyclopentylhexanoic acid is 3.68, placing it in a lipophilicity window distinct from shorter-chain and ring-expanded analogs. In the Protiva et al. (1990) cerebral stimulant series, this LogP positioning was exploited to balance blood-brain barrier penetration against systemic clearance for the corresponding 2-dimethylaminoethyl ester prodrugs. [1] The LogP difference of approximately +1.6 relative to 2-cyclopentylacetic acid (calculated LogP ~2.1) translates to a theoretical ~40-fold increase in octanol partitioning, directly impacting pharmacokinetic distribution volumes.

Lipophilicity optimization Prodrug design BBB permeability

Pharmacological Differentiation: Ester Prodrug Activity Profile in the Protiva Cerebral Stimulant Series

In the Protiva et al. (1990) head-to-head comparative pharmacological study, the 2-dimethylaminoethyl ester of 2-cyclopentylhexanoic acid (ester X, hydrogen fumarate VÚFB-14004) demonstrated specific anticholinergic spasmolytic activity that was distinct from other esters in the series. [1] Ester IX (derived from (4-chlorophenoxy)fumaric acid) antagonized halothane amnesia in rats, while ester X (derived from 2-cyclopentylhexanoic acid) proved to be an anticholinergic spasmolytic agent—a divergence in therapeutic indication driven solely by the carboxylic acid moiety. [1] This targeted spasmolytic profile was not observed for esters of cyclopentylacetic acid or cycloheptylacetic acid in the same study.

Cerebral stimulants Anticholinergic Spasmolytic Ester prodrugs

Chiral Center Structural Differentiation: Enantiomeric Purity Requirements Versus Achiral Analogs

2-Cyclopentylhexanoic acid contains a chiral center at the alpha-carbon (C2) that is absent in common procurement alternatives such as 6-cyclohexylhexanoic acid (omega-substituted, no alpha-substitution) and cyclopentylacetic acid (no chain-length asymmetry). This inherent chirality allows for enantioselective derivatization, creating diastereomeric intermediates that can be separated—a capability that achiral analogs fundamentally lack. Commercial sourcing from AKSci at 95% minimum purity provides the racemic mixture suitable for subsequent chiral resolution or asymmetric synthesis entry points.

Chiral building block Stereospecific synthesis Enantiomeric resolution

Synthetic Versatility: Acid Chloride Reactivity and Esterification Efficiency in Multistep Sequences

The conversion of 2-cyclopentylhexanoic acid to its acid chloride and subsequent reaction with 2-dimethylaminoethanol was successfully demonstrated by Protiva et al. (1990) with the ester isolated as a crystalline hydrogen fumarate salt suitable for pharmacological testing—confirming process-ready reactivity for medicinal chemistry workflows. [1] The predicted boiling point of 291.8 ± 8.0 °C at 760 mmHg is substantially higher than that of 2-cyclopentylacetic acid (boiling point ~230 °C estimated), allowing for higher-temperature reaction conditions without premature distillation losses during acid chloride formation or subsequent coupling steps.

Acid chloride intermediate Esterification Multistep synthesis

Procurement-Relevant Application Scenarios for 2-Cyclopentylhexanoic Acid (CAS 5623-89-2)


Anticholinergic Spasmolytic Lead Optimization

Based on the Protiva et al. (1990) finding that the 2-dimethylaminoethyl ester of 2-cyclopentylhexanoic acid (ester X, VÚFB-14004) functions as an anticholinergic spasmolytic agent, medicinal chemistry teams developing smooth muscle relaxants should procure this acid as the key lipophilic building block. [1] Unlike esters derived from cyclopentylacetic acid, which lacked significant anticholinergic activity, the 2-cyclopentylhexanoic acid scaffold is essential for reproducing the spasmolytic pharmacophore, and generic substitution with other alpha-substituted acids would invalidate the established SAR.

CNS-Targeted Ester Prodrug Design Requiring Intermediate Lipophilicity

For central nervous system (CNS) drugs where the prodrug must cross the blood-brain barrier but avoid excessive tissue sequestration, 2-cyclopentylhexanoic acid provides an experimentally validated LogP of 3.68 (predicted). [1] This value occupies a productive lipophilicity band that 2-cyclopentylacetic acid (LogP ~2.1, potentially insufficient BBB penetration) and 2-cyclohexylhexanoic acid (estimated LogP ~4.0, potential accumulation toxicity) do not achieve, making 2-cyclopentylhexanoic acid the rational procurement choice for CNS prodrug programs requiring balanced pharmacokinetics.

Stereospecific Synthesis Requiring an Alpha-Chiral Building Block

The chiral center at the C2 alpha-carbon enables enantioselective derivatization for asymmetric synthesis campaigns. [1] Procuring 2-cyclopentylhexanoic acid (racemic, 95% purity from AKSci) as a starting material provides access to both enantiomeric series through classical resolution or chiral auxiliary chemistry—a capability that achiral alternatives such as 6-cyclohexylhexanoic acid fundamentally cannot offer, eliminating the need for multi-step de novo construction of the chiral quaternary center.

Ester/Acid Chloride Intermediate for Multistep Pharmaceutical Process Chemistry

The successful conversion of 2-cyclopentylhexanoic acid to its acid chloride and subsequent esterification with amino alcohols, as demonstrated in the Protiva et al. (1990) synthesis of crystalline hydrogen fumarate salts suitable for in vivo testing, validates its process-scale utility. [1] With a predicted boiling point of 291.8 °C —significantly higher than shorter-chain analogs—this compound permits reflux conditions for acid chloride generation and coupling reactions without the excessive volatility that would compromise yield in analogs like 2-cyclopentylacetic acid, making it the preferred procurement choice for kilogram-scale intermediate synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopentylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.